Oxiracetam

Beschreibung

Eigenschaften

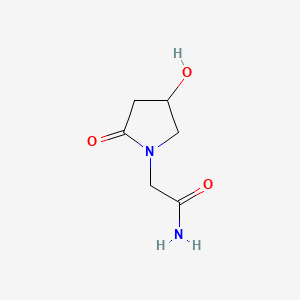

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045180 | |

| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-82-5 | |

| Record name | Oxiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Oxiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7U817352G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chiral Pool Strategy

The stereospecific synthesis of this compound enantiomers from L-tartaric acid represents a milestone in asymmetric methodology. L-Tartaric acid serves as a chiral template, enabling the construction of the 3,4-dihydroxypyrrolidine intermediate through sequential cyclization and regioselective oxidation steps. Key stages include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular esterification, preserving the stereochemistry from L-tartaric acid.

- Regioselective Oxidation : Selective oxidation at C-2 to generate the 2-oxo-pyrrolidine scaffold.

- Acetamide Introduction : Alkylation with bromoethyl acetate followed by ammonolysis to install the acetamide group.

Stereochemical Analysis

Chiroptical characterization via circular dichroism (CD) confirmed the absolute configurations of intermediates. For instance, the 3R,4S isomer exhibited a positive Cotton effect at 222 nm ([α]D +28.7), while the 3S,4R enantiomer showed a mirror-image profile ([α]D -27.2). These measurements validated the retention of chirality throughout the synthesis.

Improved Synthesis Using Silyl Protecting Groups

tert-Butyldimethylsilyl (TBDMS) Protection

Modern protocols employ silicon-based protecting groups to enhance reaction efficiency. In a patented method, 4-hydroxy-2-pyrrolidone undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl), shielding the hydroxyl group during subsequent alkylation. The protected intermediate reacts with bromoethyl acetate under basic conditions (e.g., HMDSLi/THF), achieving >98% regioselectivity.

Deprotection and Aminolysis

Final deprotection involves sequential steps:

- Acidic Cleavage : Treatment with HCl in methanol removes the TBDMS group, regenerating the 4-hydroxyl functionality.

- Ammonolysis : Reaction with concentrated ammonium hydroxide converts the ester to the acetamide, yielding this compound with 83–85% isolated yield and >98% purity.

Comparative Analysis of Synthetic Methods

Recent Advances in Industrial Synthesis

Recent patents disclose solvent-free alkylation techniques using ionic liquids, reducing environmental impact. Additionally, flow chemistry approaches enable continuous production of key intermediates, cutting reaction times by 70% compared to batch processes.

Analyse Chemischer Reaktionen

Silyl Ether Protection Route

Patented methods (CN102746207A) use 4-hydroxyl-2-oxo-pyrrolidine derivatives as starting materials:

-

Protection : Reacting 4-hydroxyl-2-oxo-pyrrolidine with tert-butyl diphenylchlorosilane in DMF to form 4-tert-butyl diphenylsilyl-2-oxo-pyrrolidine .

-

Alkylation : Condensation with 2-bromoethyl acetate in tetrahydrofuran (THF) using HMDSLi (hexamethyldisilazide lithium) as a base at −5–10°C .

-

Deprotection : Acidic hydrolysis (HCl in methanol/ethanol) removes the silyl group, yielding this compound .

Key Advantages :

Glycine Amide Condensation Route

An alternative method (EP0223328B1) involves:

-

Condensation : Reacting glycine amide with methyl 3,4-epoxybutyrate in ethanol under reflux .

-

Ring Closure : Heating at 60–160°C forms the pyrrolidone ring .

Reaction Conditions :

Stereochemical Considerations

This compound exists as a racemic mixture, but the (S)-enantiomer is pharmacologically active. Key findings:

Chiral Resolution via Ionic Cocrystallization

-

Racemic this compound reacts with MgCl₂ to form a conglomerate of (S)-OXI·MgCl₂·5H₂O and (R)-OXI·MgCl₂·5H₂O , enabling enantiomeric separation .

-

Ternary phase diagrams confirm stable ICC (ionic cocrystal) formation in solvent systems .

Critical Parameters

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | −5–10°C (alkylation) | Minimizes side reactions |

| Solvent | THF or DMF | Enhances silylation efficiency |

| Base | HMDSLi | Prevents hydroxyl group hydrolysis |

Byproduct Analysis

-

Hydrolysis Products : Excess water or acidic conditions degrade intermediates into 4-hydroxy-2-pyrrolidone derivatives .

-

Minimization Strategies :

Purity and Yield Data

| Method | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| Silyl ether route | >98 | 83–85 | |

| Glycine amide route | 95–98 | 50–66 |

Structural Confirmation

Industrial-Scale Adaptations

The silyl ether route is preferred for industrial production due to:

Degradation and Stability

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study the behavior of racetams and their derivatives.

Biology: Investigated for its effects on neurotransmitter systems and synaptic plasticity.

Medicine: Explored for its potential in treating cognitive impairments, including dementia and Alzheimer’s disease.

Industry: Utilized in the development of cognitive-enhancing supplements and pharmaceuticals.

Wirkmechanismus

Oxiracetam exerts its effects through several mechanisms:

Neurotransmitter Modulation: It enhances the release of acetylcholine, a neurotransmitter essential for learning and memory.

Receptor Interaction: this compound modulates AMPA and NMDA receptors, which are critical for synaptic transmission and plasticity.

Protein Kinase C Pathway: It influences the activity of protein kinase C, which plays a role in memory formation and cognitive functions.

Vergleich Mit ähnlichen Verbindungen

Mechanisms of Action :

- Cholinergic Modulation : Enhances acetylcholine synthesis and utilization, critical for memory formation and synaptic plasticity .

- Glutamatergic Effects : Potentiates AMPA and NMDA receptor activity, improving glutamate-mediated neurotransmission for learning and memory .

- Neuroprotection: Restores ATP metabolism, mitigates oxidative stress, and reduces neuroinflammation by inhibiting pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and nitric oxide (NO) production .

- Cerebral Blood Flow : Increases cerebral blood flow in ischemic conditions, aiding recovery in hypoperfusion models .

Clinical Applications :

Approved for cognitive impairments in dementia (e.g., Alzheimer’s disease, multi-infarct dementia), Oxiracetam demonstrates efficacy in improving attention, memory, and daily living activities in placebo-controlled trials .

Comparison with Similar Compounds

This compound vs. Piracetam

This compound vs. Aniracetam

This compound vs. Noopept

This compound vs. Selegiline (MAO-B Inhibitor)

Key Research Findings

- Enantiomer Specificity : (S)-Oxiracetam reverses scopolamine-induced cognitive deficits and restores ATP/ADP ratios in ischemic rats, while the R-form is inactive .

- Synergistic Effects : Combined with ascorbic acid, this compound prevents amnesia in aged mice, highlighting antioxidant synergy .

- Neuroprotection : Reduces Aβ-induced microglial activation and cytokine release, a unique feature among racetams .

Data Tables

Table 1: Pharmacokinetic Comparison of Racetams

| Compound | Bioavailability | Half-Life (hrs) | Dosage (mg/day) | Key Targets |

|---|---|---|---|---|

| This compound | High (water) | 6–8 | 750–1,500 | AMPA, Acetylcholine |

| Piracetam | Moderate | 4–5 | 2,400–4,800 | Membrane fluidity |

| Aniracetam | Low (fat) | 1–2.5 | 750–1,500 | AMPA, Serotonin |

Table 2: Clinical Outcomes in Dementia Trials

Biologische Aktivität

Oxiracetam, a member of the racetam family, is recognized for its nootropic properties and potential neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and clinical efficacy based on various studies.

This compound is a cyclic derivative of γ-aminobutyric acid (GABA), exhibiting a molecular formula of . Its mechanism of action is not fully elucidated but is believed to involve modulation of glutamatergic neurotransmission. Specifically, it interacts with the NMDA receptor system, which is crucial for memory retrieval, and enhances AMPA receptor activity, thereby facilitating synaptic plasticity .

| Property | Details |

|---|---|

| Molecular Formula | |

| Solubility | Slightly soluble in water and DMSO |

| Mechanism | Modulates glutamatergic neurotransmission |

Case Studies and Clinical Trials

-

Dementia Treatment :

A multicenter, double-blind study evaluated this compound's efficacy in patients with various forms of dementia. Patients received 800 mg twice daily for 12 weeks, with significant improvements noted in cognitive function as assessed by neuropsychological tests . The results indicated that this compound could enhance memory and cognitive abilities in elderly patients suffering from dementia. -

Long-Term Therapy :

A study involving long-term this compound therapy (800 mg twice daily for six months) showed significant cognitive improvements in patients with Alzheimer’s disease compared to a control group. The this compound group demonstrated better performance in memory, attention, and concentration tests without any reported side effects . -

Comparison with Piracetam :

In a controlled trial comparing this compound to piracetam, this compound exhibited more pronounced improvements in memory factors among elderly patients with organic brain syndrome. The study highlighted the superior efficacy of this compound in enhancing cognitive functions over its predecessor .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective actions by reducing oxidative stress and enhancing antioxidant levels in the brain. In animal models of chronic cerebral hypoperfusion, this compound administration led to increased levels of glutathione and ascorbic acid, suggesting its role in combating oxidative damage .

Pharmacological Activity

This compound has been shown to stimulate the turnover of phospholipids such as lecithin and phosphatidylethanolamine, which are essential for maintaining neuronal membrane integrity . Additionally, it has been found to inhibit certain phospholipase activities, potentially stabilizing neuronal membranes and enhancing cognitive function .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What are the primary neurochemical mechanisms underlying Oxiracetam’s cognitive effects?

this compound modulates acetylcholine (ACh) and glutamate systems. It enhances ACh synthesis via choline acetyltransferase (ChAT) and increases ACh release in hippocampal regions, improving memory consolidation . Preclinical studies also show it potentiates AMPA receptors, facilitating glutamatergic transmission and long-term potentiation (LTP), a synaptic plasticity marker . These dual mechanisms suggest a synergistic effect on cognitive processing.

Q. Which animal models are standard for evaluating this compound’s efficacy in cognitive research?

Rodent models (rats/mice) with induced cognitive impairments (e.g., scopolamine-induced amnesia or amyloid-β toxicity) are widely used. Maze tests (radial, Morris water maze) assess spatial learning, while passive/active avoidance tasks measure memory retention. These models reliably capture this compound’s reversal of deficits, particularly in attention and reaction time .

Q. What pharmacokinetic properties influence this compound’s dosing in clinical trials?

this compound has high oral bioavailability (>90%) and crosses the blood-brain barrier efficiently. Its half-life (~8 hours in humans) supports twice-daily dosing in trials. However, renal excretion necessitates adjusted doses in elderly populations or those with kidney dysfunction .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is classified as a skin/eye irritant (GHS Category 2) and may cause respiratory irritation (H335). Researchers should use PPE (gloves, goggles), ensure ventilation, and follow spill containment procedures. Acute toxicity studies in rodents indicate low lethality (LD₅₀ > 2,000 mg/kg), but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How should researchers address contradictory efficacy findings in this compound trials for dementia subtypes?

Conflicting results (e.g., no benefit in Alzheimer’s vs. improvements in vascular/mixed dementia ) may stem from patient heterogeneity or biomarker variability. Stratifying cohorts by amyloid-β/tau pathology or cerebrovascular burden can clarify subgroup-specific responses. Additionally, standardized neuropsychological batteries (e.g., SCAG scale) and extended trial durations (>6 months) improve sensitivity to gradual cognitive changes .

Q. What methodological considerations are vital for double-blind this compound trials?

Key factors include:

- Dosage : 800–1,600 mg/day split into 2–3 doses, adjusted for renal function .

- Control groups : Placebo-controlled designs with crossover phases to mitigate practice effects in cognitive testing.

- Outcome measures : Combine quantitative EEG (qEEG) for neurophysiological data with psychometric tests (e.g., reaction time, Raven’s Matrices) .

Q. How does this compound modulate synaptic plasticity in preclinical models?

In rat hippocampal slices, this compound enhances NMDA receptor-independent LTP and increases protein kinase C (PKC) activity, which stabilizes synaptic connections. These effects correlate with improved avoidance learning in rodents, suggesting PKC activation as a therapeutic target .

Q. What challenges exist in translating this compound’s preclinical benefits to human outcomes?

While animal studies show robust effects on memory and neuroprotection, human trials often report marginal or variable improvements. Species differences in ACh receptor density, amyloid metabolism, and blood-brain barrier permeability may contribute. Trials in healthy volunteers using fMRI or PET imaging could bridge this gap by mapping acute neurochemical changes .

Methodological & Data Analysis Questions

Q. How can in vitro assays optimize this compound’s neuroprotective evaluation?

High-throughput UPLC-IT-TOF-MS systems enable precise quantification of this compound and its metabolites (e.g., this compound acid) in biological samples. Co-culturing neurons with microglia can model amyloid-β-induced inflammation, allowing direct assessment of this compound’s anti-inflammatory effects .

Q. What statistical approaches best analyze this compound’s impact on reaction time variability?

Mixed-effects models are recommended to account for intra-subject variability in longitudinal trials. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for skewed psychometric data. Bonferroni corrections should adjust for multiple comparisons in neuropsychological subtests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.